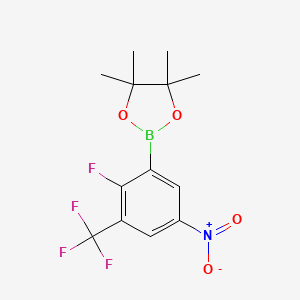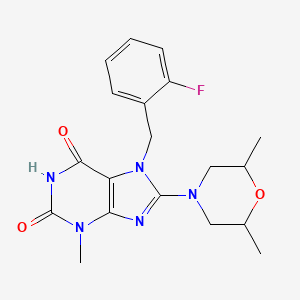![molecular formula C18H13ClN4S2 B2873340 2-氯苯基 6-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基硫化物 CAS No. 478247-62-0](/img/structure/B2873340.png)
2-氯苯基 6-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基硫化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolopyrimidine core, which is a fused ring system containing a pyrazole ring and a pyrimidine ring. This core is substituted with phenyl rings and a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazolopyrimidine) would contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the methylsulfanyl group might be susceptible to oxidation, and the aromatic rings might undergo electrophilic substitution reactions .科学研究应用
多米诺反应和杂环化合物形成
Erkin 和 Ramsh (2014) 的一项研究探讨了涉及类似化合物的多米诺反应,导致取代的 1-(嘧啶-4-基)吡唑和苯胺的形成。这项研究突出了该化合物在通过与杂环 CH 酸反应合成新的杂环化合物中的作用,表明了其在为药学和材料科学的进一步应用创造多样化化学结构中的潜在效用 Erkin & Ramsh, 2014。
多官能取代杂芳香化合物的合成
另一项研究深入探讨了杂芳香化合物的合成,展示了苯磺酰基苯甲酮如何与元素硫和丙二腈反应,导致多官能取代的噻吩。这项研究强调了该化合物在合成具有潜在药学相关性的复杂杂芳香化合物中的效用 Sherif & Hussein, 1997。
抗菌和抗癌活性
Alsaedi、Farghaly 和 Shaaban (2019) 的研究引入了通过一锅反应合成的含有苯磺酰基部分的新型吡唑并[1,5-a]嘧啶环系统。这些化合物以其结构新颖性和功能多样性为特征,显示出有希望的抗菌活性,表明在开发新的抗菌剂中具有潜在的应用 Alsaedi 等人,2019。
先进材料和涂层
Tapaswi 等人 (2015) 对用于高折射率聚酰亚胺的苯基取代的联苯胺的研究展示了该化合物在材料科学中的相关性。这项研究证明了其在创建具有理想光学性能(例如高折射率和小双折射)的先进材料中的潜在应用,这在光学和电子学中很有用 Tapaswi 等人,2015。
作用机制
Target of Action
The compound, also known as 4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities and are often used in the development of new therapies . They have been found to inhibit certain enzymes such as CDK2 (Cyclin-Dependent Kinase 2) and EGFR (Epidermal Growth Factor Receptor), which play crucial roles in cell proliferation and growth .
Mode of Action
The compound interacts with its targets (CDK2 and EGFR) by fitting into their active sites, disrupting the signals that stimulate the proliferation of malignant cells . This results in the inhibition of these enzymes, thereby preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 and EGFR disrupts several biochemical pathways. CDK2 is responsible for cell cycle progression, and its inhibition can lead to cell cycle arrest . EGFR is involved in numerous cellular processes, including cell growth, differentiation, and survival . Its inhibition can lead to the suppression of these processes, thereby inhibiting tumor growth .
Pharmacokinetics
In silico admet studies of similar pyrazolo[3,4-d]pyrimidine derivatives have shown suitable pharmacokinetic properties . These studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds .
Result of Action
The inhibition of CDK2 and EGFR by this compound leads to significant alterations in cell cycle progression and induces apoptosis within certain cell lines . This results in the inhibition of cell proliferation and the induction of cell death, thereby exhibiting its anticancer activity .
安全和危害
未来方向
属性
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S2/c1-24-18-21-16-13(11-20-23(16)12-7-3-2-4-8-12)17(22-18)25-15-10-6-5-9-14(15)19/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZSISGUIMJNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2873259.png)
![3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2873260.png)

![(2R,6S)-4,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2873262.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide](/img/structure/B2873267.png)
![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)


![6-tert-butyl8-methyl6-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B2873277.png)
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2873278.png)
![ethyl (2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)
